molecular formula C21H23NO2S B2833364 N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide CAS No. 2034469-31-1

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B2833364
CAS No.: 2034469-31-1
M. Wt: 353.48
InChI Key: GYJKQTSLRADMNV-UHFFFAOYSA-N
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Description

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide is a complex organic compound that features a benzo[b]thiophene ring and a methoxyphenyl group

Mechanism of Action

Target of Action

The compound N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide, also known as N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide, primarily targets 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .

Mode of Action

The compound interacts with its target, the 5-HT1A serotonin receptors, by binding to these receptors. The binding affinity of the compound is influenced by the arylpiperazine moiety and benzo[b]thiophene ring substitutions . The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites . Docking studies have shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound .

Biochemical Pathways

The compound affects the serotonin pathway, which is consistently implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety . The compound’s interaction with the 5-HT1A serotonin receptors can influence the serotonin levels in the brain, thereby affecting the serotonin pathway and its downstream effects .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve its interaction with the 5-HT1A serotonin receptors. By binding to these receptors, the compound can influence serotonin levels in the brain, which can have various physiological effects, including changes in mood, appetite, and sleep .

Preparation Methods

The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzo[b]thiophene core, followed by the introduction of the propan-2-yl group and the methoxyphenyl group. Reaction conditions may include the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for higher yields and cost-effectiveness.

Chemical Reactions Analysis

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide can be compared with other similar compounds, such as those containing benzo[b]thiophene or methoxyphenyl groups. Similar compounds include:

  • 1-(benzo[b]thiophen-2-yl)-2-methylpropan-1-one
  • 3-(4-methoxyphenyl)propanamide The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2S/c1-15(13-17-14-25-20-6-4-3-5-19(17)20)22-21(23)12-9-16-7-10-18(24-2)11-8-16/h3-8,10-11,14-15H,9,12-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJKQTSLRADMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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